molecular formula C15H18N2O B7557738 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B7557738
M. Wt: 242.32 g/mol
InChI Key: KSZDCVKUJVCMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C15H18N2O. This compound is characterized by the presence of a pyridine ring and an aniline moiety connected through a methylene bridge, with an isopropoxy group attached to the aniline nitrogen.

Properties

IUPAC Name

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(2)18-15-6-4-3-5-14(15)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZDCVKUJVCMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with 2-propan-2-yloxyaniline under basic conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yloxy)-N-(pyridin-2-ylmethyl)aniline
  • 4-(propan-2-yloxy)-N-(pyridin-3-ylmethyl)aniline
  • 4-(propan-2-yloxy)-N-(pyridin-5-ylmethyl)aniline

Uniqueness

2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the isopropoxy group can affect the compound’s binding affinity and selectivity towards different molecular targets .

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